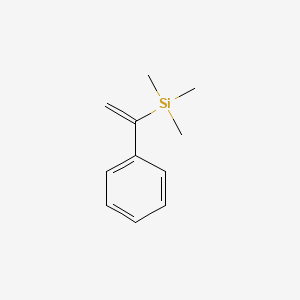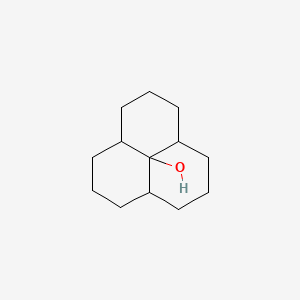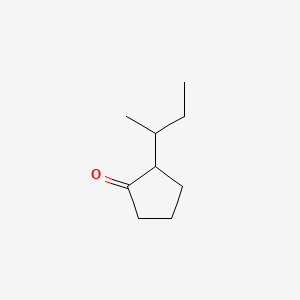
Cyclopentanone, 2-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Butylcyclopentanone is an organic compound with the molecular formula C9H16O It is a cyclopentanone derivative where a sec-butyl group is attached to the second carbon of the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable sec-butyl halide in the presence of a strong base. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-sec-Butylcyclopentanone may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of a precursor compound, such as 2-sec-Butylcyclopentene, in the presence of a suitable catalyst like palladium on carbon. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-sec-Butylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-sec-Butylcyclopentanone can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Compounds with different functional groups replacing the sec-butyl group
Applications De Recherche Scientifique
2-sec-Butylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-sec-Butylcyclopentanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound without the sec-butyl group.
2-Butylcyclopentanone: A similar compound with a butyl group instead of a sec-butyl group.
2-Methylcyclopentanone: A compound with a methyl group attached to the second carbon of the cyclopentanone ring.
Uniqueness
2-sec-Butylcyclopentanone is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
6376-92-7 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2-butan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
WVPBKXPDHMXIKD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


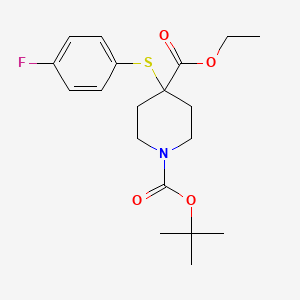
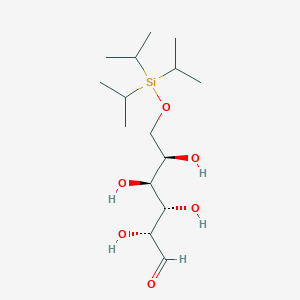
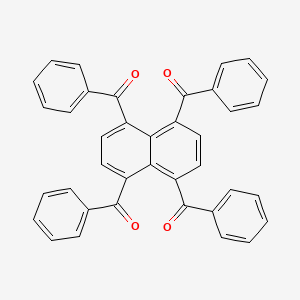

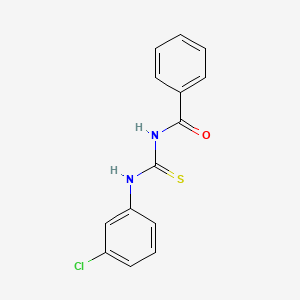
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
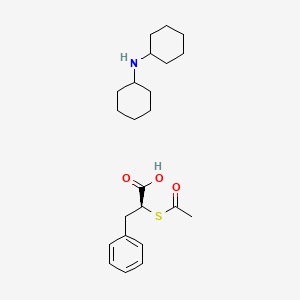
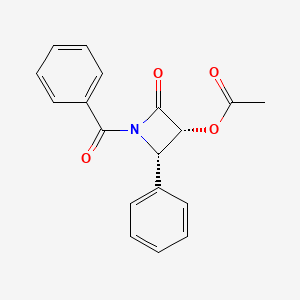
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
